molecular formula C8H7Cl2NO B8421486 3-(3-Pyridyl)acryloyl chloride hydrochloride CAS No. 3272-03-5

3-(3-Pyridyl)acryloyl chloride hydrochloride

Cat. No.: B8421486
CAS No.: 3272-03-5
M. Wt: 204.05 g/mol
InChI Key: PVASFTAFYFDJDA-UHFFFAOYSA-N
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Description

3-(3-Pyridyl)acryloyl chloride hydrochloride is a useful research compound. Its molecular formula is C8H7Cl2NO and its molecular weight is 204.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

3272-03-5

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

3-pyridin-3-ylprop-2-enoyl chloride;hydrochloride

InChI

InChI=1S/C8H6ClNO.ClH/c9-8(11)4-3-7-2-1-5-10-6-7;/h1-6H;1H

InChI Key

PVASFTAFYFDJDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

67 ml of benzene was added to 10 grams of 3-(3-pyridyl)-acrylic acid. 8.1 ml of thionyl chloride was added dropwise slowly thereto at ambient temperature. The temperature was elevated to 70° C. and the heating was continued until foaming ceased. Benzene and thionyl chloride were distilled off and the residue was dried thoroughly under reduced pressure.
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 3-(pyridin-3-yl)acrylic acid (1.03 g, 6.9 mmol) in DCM (25 ml) is added oxalyl chloride (2 M in DCM, 17.25 mL, 34.5 mmol) dropwise. With stir, 100 uL of DMF is added and the mixture is stirred at RT for 30 min then heat at reflux for 3 h. The solvent is removed under vacuum and ether is added (40 mL). The suspension is stirred at RT for 30 min then filtered. The solid is washed with ether (20 mL) and dried under vacuum to give the tilted compound as a white solid. (1.22 g, 87%).
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
17.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 μL
Type
reactant
Reaction Step Three

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